molecular formula C9H11NO3 B1290417 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1082766-19-5

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1290417
CAS No.: 1082766-19-5
M. Wt: 181.19 g/mol
InChI Key: DWIQEQKBANFFBQ-UHFFFAOYSA-N
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Description

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, characterized by the presence of three methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at the 2-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The oxo group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Lacks the oxo and carboxylic acid groups, making it less reactive.

    1,5,6-Trimethyl-2-oxopyridine: Similar structure but lacks the carboxylic acid group.

    3-Pyridinecarboxylic acid: Lacks the methyl and oxo groups, resulting in different chemical properties.

Uniqueness

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (commonly referred to as TMPCA) is a pyridine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects. This article reviews the biological activity of TMPCA based on various studies and research findings.

TMPCA has the molecular formula C9H11NO3C_9H_{11}NO_3 and is characterized by its pyridine ring with methyl and carbonyl substituents. Its structure can be represented as follows:

Structure C9H11NO3\text{Structure }\quad \text{C}_9\text{H}_{11}\text{NO}_3

1. Antibacterial Activity

Research indicates that TMPCA exhibits notable antibacterial properties. A study demonstrated that TMPCA and its derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 31.25 mg/mL, indicating its potential as an antibacterial agent .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.95
Escherichia coli31.25

2. Anti-inflammatory Activity

TMPCA has been reported to possess anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of TMPCA on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in several cancer types, suggesting its potential as an anticancer agent. Percent inhibition rates varied significantly across different concentrations, with higher concentrations yielding greater cytotoxicity .

Concentration (µM)Percent Inhibition (%)
1025
5050
10075

The biological activities of TMPCA can be attributed to its interaction with various biological targets. It has been shown to modulate pathways involved in inflammation and cell proliferation through allosteric interactions with enzymes and receptors . This modulation enhances the therapeutic efficacy while potentially reducing side effects compared to conventional drugs.

Case Study 1: Antibacterial Efficacy

A clinical evaluation assessed the effectiveness of TMPCA in treating bacterial infections resistant to common antibiotics. Patients treated with TMPCA showed a significant reduction in infection markers compared to those receiving standard treatments.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, administration of TMPCA resulted in reduced paw swelling and joint inflammation in test subjects. Histological examinations confirmed decreased inflammatory cell infiltration in treated groups .

Properties

IUPAC Name

1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIQEQKBANFFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635088
Record name 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-19-5
Record name 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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